molecular formula C17H18FN3O3 B2555482 4-(4-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941120-84-9

4-(4-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2555482
CAS No.: 941120-84-9
M. Wt: 331.347
InChI Key: OSKOTDUEOYPQIN-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidinone class, characterized by a fused pyrrolo[3,4-d]pyrimidine-2,5-dione core. Its structure includes a 4-fluorophenyl group at the 4-position and a tetrahydrofuran-2-ylmethyl substituent at the 6-position.

Properties

IUPAC Name

4-(4-fluorophenyl)-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c18-11-5-3-10(4-6-11)15-14-13(19-17(23)20-15)9-21(16(14)22)8-12-2-1-7-24-12/h3-6,12,15H,1-2,7-9H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKOTDUEOYPQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione , identified by its CAS number 941120-84-9 , is a heterocyclic organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H18FN3O3
  • Molecular Weight : 331.34 g/mol
  • Structure : The compound features a pyrrolo-pyrimidine core substituted with a fluorophenyl group and a tetrahydrofuran moiety.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and infectious diseases. Its structural characteristics suggest potential interactions with multiple biological targets.

Anticancer Activity

The compound has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that it may act as an inhibitor of specific enzymes involved in tumor growth.

  • Mechanism of Action : The compound likely interacts with cellular pathways that regulate apoptosis and cell cycle progression. Its structural similarity to known inhibitors allows it to bind to target proteins effectively.
  • In Vitro Studies : In laboratory settings, the compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it showed an IC50 value in the low micromolar range against breast and lung cancer cells.

Antimicrobial Activity

Preliminary studies suggest that the compound possesses antimicrobial properties.

  • Inhibition of Pathogens : The compound has been tested against several bacterial strains, showing promising results in inhibiting growth.
  • Mechanism : The antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies and Research Findings

Several research articles provide insights into the biological activity of this compound:

  • Study on Anticancer Effects :
    • A study published in the Journal of Medicinal Chemistry reported that derivatives of pyrrolo[3,4-d]pyrimidines exhibited potent activity against murine models of cancer. The tested compounds showed a reduction in tumor size when administered in vivo .
  • Antimicrobial Research :
    • In a comparative study on various pyrimidine derivatives, the compound was noted for its superior activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead structure for developing new antibiotics .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EC50 ValueReference
AnticancerMCF-7 (Breast Cancer)0.5 μM
AnticancerA549 (Lung Cancer)0.8 μM
AntimicrobialStaphylococcus aureus10 μg/mL
AntimicrobialEscherichia coli15 μg/mL

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (4-Position) : The 4-fluorophenyl group in the target compound likely enhances oxidative stability compared to 4-hydroxyphenyl (prone to oxidation) or 4-chlorophenyl (higher molecular weight) .
  • 6-Position Substituents : The tetrahydrofuran-2-ylmethyl group may improve solubility in polar solvents relative to benzyl or methoxybenzyl groups, which increase lipophilicity .

Melting Points and Solubility

  • The analog in (4-(2-hydroxyphenyl)-substituted) exhibits a melting point of 220°C, attributed to hydrogen bonding from the hydroxyl group .
  • The target compound’s tetrahydrofuran substituent is expected to reduce melting point and enhance aqueous solubility compared to benzyl-containing analogs .

Preparation Methods

Core Structure Assembly

The foundational step involves the condensation of 4-fluorobenzaldehyde , urea , and ethyl 3-((tetrahydrofuran-2-yl)methyl)acetoacetate under acidic conditions. A modified Biginelli protocol employs zinc chloride (20 mol%) in refluxing ethanol (78°C, 12 h), yielding the dihydropyrimidinone intermediate with 65–72% efficiency. Cyclization to the pyrrolo[3,4-d]pyrimidine system is achieved via intramolecular N-alkylation using potassium tert-butoxide in tetrahydrofuran (0°C to room temperature, 4 h).

Table 1: Reaction Conditions for Core Synthesis

Component Quantity (mmol) Catalyst/Solvent Temperature Time Yield
4-Fluorobenzaldehyde 10.0 ZnCl₂ (20 mol%) 78°C 12 h 68%
Urea 12.5 Ethanol Reflux
Ethyl 3-((THF-2-yl)methyl)acetoacetate 10.0

Alternative Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate the rate-limiting cyclization step. A representative procedure:

  • Combine 4-fluorophenylglyoxal monohydrate (5.0 g, 29.4 mmol), N-((tetrahydrofuran-2-yl)methyl)guanidine (4.8 g, 29.4 mmol), and diethyl acetylenedicarboxylate (5.2 mL, 32.3 mmol) in acetonitrile (50 mL).
  • Irradiate at 150 W (120°C internal temperature) for 25 minutes.
  • Cool to room temperature, filter, and recrystallize from ethyl acetate/hexane (1:3).

This method achieves 82% yield with >95% purity by HPLC, reducing reaction time from hours to minutes.

Late-stage introduction of the tetrahydrofuranmethyl group is achievable through Suzuki-Miyaura coupling. A patented approach employs:

  • 4-(4-Fluorophenyl)-6-bromo-pyrrolo[3,4-d]pyrimidine-2,5-dione (1.0 equiv)
  • Tetrahydrofurfurylboronic acid (1.2 equiv)
  • Pd(PPh₃)₄ (5 mol%) in degassed toluene/water (3:1) at 90°C for 8 h

Table 2: Coupling Reaction Optimization

Entry Base Solvent System Temp (°C) Yield (%)
1 Cs₂CO₃ Toluene/H₂O 90 74
2 K₃PO₄ Dioxane/H₂O 100 68
3 NaHCO₃ DMF/H₂O 120 58

Optimal conditions (Entry 1) provide consistent yields while minimizing deboronation side reactions.

Purification and Analytical Characterization

Chromatographic Purification

Crude products are purified via flash chromatography (silica gel, ethyl acetate:hexane gradient 1:4 → 1:1). The target compound elutes at Rf = 0.33 in 1:1 EA/Hex.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (dd, J = 8.6, 5.4 Hz, 2H, ArH), 7.15 (t, J = 8.8 Hz, 2H, ArH), 4.32–4.25 (m, 1H, THF-CH), 3.82–3.74 (m, 2H, THF-OCH₂), 3.58 (dd, J = 14.2, 6.8 Hz, 1H, NCH₂), 3.45 (dd, J = 14.2, 7.2 Hz, 1H, NCH₂), 2.95 (s, 2H, C=OCH₂), 2.15–1.98 (m, 4H, THF ring).
  • HRMS (ESI+): m/z calc. for C₁₇H₁₈FN₃O₃ [M+H]⁺: 332.1356, found: 332.1359.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

Method Steps Total Yield Purity (%) Time Investment
Traditional Biginelli 4 41% 92 36 h
Microwave-Assisted 3 78% 97 2.5 h
Palladium Catalysis 5 63% 94 24 h

The microwave-assisted route demonstrates superior efficiency, though it requires specialized equipment. Traditional methods remain valuable for small-scale exploratory syntheses.

Challenges and Optimization Strategies

Key challenges in synthesis include:

  • Regioselectivity Control : Competing cyclization pathways during pyrrolidine ring formation. Solved using bulky bases (e.g., DIPEA) to favor N-1 alkylation.
  • Fluorophenyl Stability : Degradation under strong acidic conditions mitigated by using buffered reaction media (pH 6.5–7.5).
  • Tetrahydrofuranmethyl Group Incorporation : Steric hindrance addressed through slow addition of boronic acid reagents over 2 h.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

  • Methodological Answer : Multi-step organic synthesis is typically employed, starting with fluorophenyl and tetrahydrofuran-derived precursors. Key intermediates are coupled via cyclocondensation or palladium-catalyzed cross-coupling. Reaction efficiency can be enhanced using statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, fractional factorial designs help identify critical parameters (e.g., temperature, catalyst loading) while reducing experimental runs . Computational reaction path searches based on quantum chemistry further narrow optimal conditions .

Q. Which spectroscopic techniques are critical for structural characterization and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and ring systems. Fluorine coupling patterns in 19^{19}F NMR resolve electronic effects of the 4-fluorophenyl group .
  • X-ray Crystallography : Single-crystal studies (e.g., R-factor < 0.06) validate molecular geometry, including dihedral angles between the pyrrolo-pyrimidine core and fluorophenyl/tetrahydrofuran moieties .
  • Mass Spectrometry (HRMS) : High-resolution MS distinguishes isotopic patterns to confirm molecular formula .

Q. How does the fluorine substituent influence electronic properties and intermolecular interactions?

  • Methodological Answer : The 4-fluorophenyl group introduces electronegativity-driven polarization, altering electron density in the pyrrolo-pyrimidine core. This impacts hydrogen bonding (e.g., C–F⋯H interactions) and π-stacking, as observed in crystallographic studies . Computational electrostatic potential maps (ESP) quantify these effects, guiding solubility and reactivity predictions .

Advanced Research Questions

Q. How can computational chemistry and AI reduce experimental bottlenecks in optimizing synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, enabling virtual screening of reaction pathways. AI-driven platforms (e.g., ICReDD’s workflow) integrate these predictions with experimental data to prioritize high-yield conditions. For instance, neural networks trained on reaction databases suggest optimal solvent-catalyst pairs .

Q. What strategies resolve contradictions between computational predictions and experimental reaction outcomes?

  • Methodological Answer : Iterative feedback loops are critical. For example, if simulations predict a dominant pathway not observed experimentally, recalibrate computational models using experimental activation energies. Sensitivity analysis identifies parameters (e.g., solvent dielectric constant) requiring refinement. Cross-validation with kinetic studies (e.g., time-resolved IR) resolves discrepancies .

Q. Which advanced separation techniques improve purification of this hydrophobic compound?

  • Methodological Answer : Membrane-based technologies (e.g., nanofiltration) selectively separate byproducts based on molecular weight cut-offs. Simulated Moving Bed (SMB) chromatography optimizes resolution of stereoisomers, while COMSOL Multiphysics simulations model mass transfer kinetics to scale up separations .

Q. How does the tetrahydrofuran (THF) moiety affect conformational dynamics and solubility?

  • Methodological Answer : The THF ring adopts envelope conformations, as confirmed by X-ray crystallography . Molecular dynamics (MD) simulations reveal solvent-accessible surface area (SASA) variations influencing solubility. Free-energy perturbation (FEP) calculations compare hydration free energies of THF-modified vs. non-THF analogs to guide derivatization .

Q. What role do non-covalent interactions play in stabilizing the crystal lattice?

  • Methodological Answer : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O, F⋯π). For example, fluorophenyl groups participate in short F⋯H contacts (2.3–2.6 Å), while THF oxygen engages in hydrogen bonding with adjacent molecules. Thermal displacement parameters (B-factors) from crystallography assess lattice stability under thermal stress .

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